4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline
Description
4-Ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline is a synthetic quinoline derivative characterized by three distinct substituents:
- 4-Ethoxy group: A moderately electron-donating alkoxy substituent at the quinoline’s 4-position, enhancing lipophilicity compared to smaller groups like methoxy.
- 2-(4-Methylphenyl): A hydrophobic aryl group that may influence π-π stacking interactions in biological targets.
- 6-(Thiomorpholine-4-carbonyl): A thiomorpholine-based carboxamide, introducing a sulfur-containing heterocycle that modulates electronic properties and solubility.
The thiomorpholine moiety, with its sulfur atom, may improve metabolic stability compared to morpholine or piperazine analogs .
Properties
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-3-27-22-15-21(17-6-4-16(2)5-7-17)24-20-9-8-18(14-19(20)22)23(26)25-10-12-28-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKOLZWZNXZXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCSCC3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be constructed through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.
Attachment of the Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Incorporation of the Thiomorpholine-4-carbonyl Group: This step may involve the reaction of the quinoline derivative with thiomorpholine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study specific biochemical pathways or molecular targets.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound could modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Groups
- 6-Methoxy-2-arylquinolines (): Methoxy at the 6-position is common in P-glycoprotein inhibitors.
- 4-Ethoxy vs. 4-Chloro: Chlorophenyl-substituted quinolines (e.g., 4k in ) exhibit higher polarity but reduced bioavailability due to stronger electron-withdrawing effects .
Thiomorpholine vs. Piperazine/Piperidine
- Piperazine’s basic nitrogen may enhance solubility in acidic environments .
- 6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methylpiperidinyl)carbonyl]quinoline (): Piperidine’s aliphatic amine vs.
Thiophene vs. Thiomorpholine
- 4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline (): Thiophene’s aromaticity contrasts with thiomorpholine’s saturated ring. Thiophene may enhance π-stacking but offers fewer hydrogen-bonding sites .
Structural and Physical Properties
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis likely parallels ’s carboxamide protocols, but thiomorpholine introduces challenges in regioselectivity .
- Structure-Activity Relationship (SAR) : Ethoxy and thiomorpholine synergistically balance lipophilicity and polarity, improving drug-likeness over purely hydrophobic analogs (e.g., ’s 3,4-dimethoxyphenyl derivative) .
Biological Activity
4-Ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The chemical structure of 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₂O₂S
- IUPAC Name : 4-Ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline
This compound features a quinoline backbone with an ethoxy group, a methylphenyl substituent, and a thiomorpholine carbonyl moiety, which contribute to its biological activity.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer properties. Specifically, 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline has been studied for its ability to inhibit various kinases involved in cancer progression.
- Kinase Inhibition : The compound demonstrates selective inhibition against specific kinases that are critical in tumorigenesis. For instance, it has shown promising results against the EGFR (Epidermal Growth Factor Receptor), which is often mutated in non-small cell lung cancer (NSCLC) cases. The IC50 values for this compound are reported to be in the low nanomolar range, indicating high potency .
- Mechanism of Action : The mechanism involves binding to the ATP-binding pocket of kinases, disrupting their activity and leading to reduced cell proliferation in cancerous tissues. This binding is characterized by hydrogen bonding interactions with key amino acids within the active site of the kinase .
Anti-inflammatory Effects
In addition to its anticancer properties, 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline has been evaluated for anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can downregulate pro-inflammatory cytokines in various cell lines, suggesting its potential utility in treating inflammatory diseases .
Study 1: In Vivo Efficacy
A recent study investigated the in vivo efficacy of 4-ethoxy-2-(4-methylphenyl)-6-(thiomorpholine-4-carbonyl)quinoline in mouse models of NSCLC. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks.
| Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 50 |
| 20 | 75 |
Study 2: Cellular Mechanisms
Another study focused on understanding the cellular mechanisms through which this compound exerts its effects. Using Western blot analysis, researchers observed decreased phosphorylation levels of ERK1/2 and AKT pathways in treated cancer cells, indicating effective downstream signaling inhibition associated with cell survival and proliferation .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Tips |
|---|---|---|
| Thiomorpholine acylation | Thiomorpholine-4-carbonyl chloride, Et₃N, DCM | Use 1.2 eq. acyl chloride, 0°C to RT |
| Ethoxy substitution | K₂CO₃, ethyl iodide, acetone | Reflux ≥5 hours, monitor via TLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
